SQ 28517
CAS No.: 92131-67-4
Cat. No.: VC0543748
Molecular Formula: C36H56N12O14S
Molecular Weight: 913 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92131-67-4 |
|---|---|
| Molecular Formula | C36H56N12O14S |
| Molecular Weight | 913 g/mol |
| IUPAC Name | 7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C36H56N12O14S/c1-16(42-19(4)50)29(56)44-18(3)31(58)46-30(57)17(2)43-22(9-7-11-40-35(38)39)24(52)12-26(54)62-13-21-14-63-34-36(41-15-49,33(61)48(34)27(21)32(59)60)47-25(53)10-6-8-23(28(37)55)45-20(5)51/h15-18,22-24,34,43,52H,6-14H2,1-5H3,(H2,37,55)(H,41,49)(H,42,50)(H,44,56)(H,45,51)(H,47,53)(H,59,60)(H4,38,39,40)(H,46,57,58)/t16-,17-,18-,22?,23?,24?,34?,36?/m0/s1 |
| Standard InChI Key | OWGUAZVXFNLVED-FJANOWQUSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
| SMILES | CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
| Canonical SMILES | CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
| Appearance | Solid powder |
Introduction
Structural Characterization of SQ 28517
Molecular Architecture
SQ 28517 possesses the systematic IUPAC name L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-[4-[[7-[[5-(acetylamino)-6-amino-1,6-dioxohexyl]amino]-2-carboxy-7-(formylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methoxy]-1-[3-[(aminoiminomethyl)amino]propyl]-2-hydroxy-4-oxobutyl]- with molecular formula C<sub>36</sub>H<sub>56</sub>N<sub>12</sub>O<sub>14</sub>S and molecular weight 912.97 g/mol . The structure combines a 7-formylaminocephem nucleus with multiple peptide side chains, including acetyl-alanyl-alanyl and guanidinopropyl moieties .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | 5-thia-1-azabicyclo[4.2.0]oct-2-en-8-one (cephem nucleus) |
| C-7 Substitution | Formylamino group |
| C-3 Side Chain | Methoxy-linked complex peptide containing acetyl-alanyl-alanyl residues |
| C-4' Position | Guanidinopropyl group attached via hydroxy-oxobutyl linkage |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal critical structural details :
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<sup>13</sup>C NMR (D<sub>2</sub>O): Distinct signals at δ 175.2 ppm (C-8 carbonyl), 173.9 ppm (C-4 carbonyl), and 157.5 ppm (guanidino carbon)
-
<sup>1</sup>H NMR patterns confirm the presence of formyl (δ 8.12 ppm, singlet) and acetyl (δ 2.01 ppm, singlet) groups
X-ray crystallographic analysis of derivatives confirmed the relative configurations at C-3' (R*) and C-4' (S*) positions in the side chain .
Synthesis and Derivatization
Biosynthetic Pathway
The native compound is produced through fermentation of Flavobacterium chitinovorum under optimized conditions :
-
Fermentation Medium: Contains chitin derivatives as primary carbon source
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Production Phase: Maximum yield achieved at 72-96 hours of submerged culture
Chemical Modifications
Key synthetic transformations include:
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Alkaline Hydrolysis: Converts the native compound (1) to intermediate (4) through cleavage of the formamido group :
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Acid Hydrolysis: Produces constituent amino acids (alanine, ornithine derivatives) and the core cephem structure
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Derivatization Reactions:
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Acetylation of free amino groups
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Oxidation of thioether linkages
-
Physicochemical Properties
Table 2: Physical Characteristics
| Property | Value/Range |
|---|---|
| Appearance | Hygroscopic colorless powder |
| Solubility | >50 mg/mL in aqueous buffers (pH 6-8) |
| Stability | pH-dependent degradation (stable at pH 5-7) |
| pKa | 3.1 (carboxyl), 8.9 (amino) |
| Optical Rotation | [α]<sub>D</sub><sup>25</sup> +47° (c=1, H<sub>2</sub>O) |
Biological Activity and Mechanism
Antimicrobial Spectrum
SQ 28517 demonstrates bactericidal activity against Gram-negative pathogens through penicillin-binding protein (PBP) inhibition :
Table 3: Minimum Inhibitory Concentrations (MIC)
| Organism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 0.78-3.12 |
| Klebsiella pneumoniae | 1.56-6.25 |
| Pseudomonas aeruginosa | 12.5-25.0 |
| Salmonella typhimurium | 3.12-12.5 |
Resistance Profile
The compound shows reduced susceptibility to β-lactamase-mediated degradation compared to earlier cephalosporins due to :
-
Steric hindrance from C-7 formylamino group
-
Stabilization of β-lactam ring through electronic effects
Pharmacokinetic Considerations
While full ADME data remains unpublished, preliminary studies indicate:
-
Plasma Protein Binding: 68-72%
-
Elimination Half-life: ~2.3 hours in murine models
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Renal Excretion: Primary elimination pathway (83% unchanged in urine)
Research Applications
Structure-Activity Relationship (SAR) Studies
Modifications at key positions have revealed :
-
C-7 Formylamino Group: Essential for PBP affinity
-
C-3 Side Chain: Modulates permeability through outer membrane porins
-
Guanidinopropyl Moiety: Enhances binding to anion-rich bacterial surfaces
Combination Therapies
Synergistic effects observed with:
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Aminoglycosides (3-8 fold MIC reduction)
-
Fluoroquinolones (2-4 fold MIC reduction)
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